Q Yang,
P Xue,
W J Dou,
X Fan,
B Q Song
PMID: 34404166
DOI:
10.3760/cma.j.cn501120-20210416-00132
Abstract
To explore the clinical effects of follicle unit extraction (FUE) transplantation combined with recombinant bovine basic fibroblast growth factor (rb-bFGF) gel and minoxidil tincture in treating secondary cicatricial alopecia (hereinafter referred to as cicatricial alopecia).
A retrospective observational study was conducted. According to the different treatment methods, 50 cicatricial alopecia patients who met the inclusion criteria and only underwent FUE transplantation in the First Affiliated Hospital of Air Force Medical University from March 2013 to April 2017 were recruited into FUE alone group (26 males and 24 females, aged (28±13) years), and 50 cicatricial alopecia patients who met the inclusion criteria and underwent FUE transplantation+rb-bFGF gel during 1 to 14 days after surgery+minoxidil tincture during 15 to 180 days after surgery in this hospital from May 2017 to April 2020 were recruited into FUE+rb-bFGF+minoxidil group (32 males and 18 females, aged (27±9) years). Hair loss rates in post surgery month (PSM) 3 and 6, hair survival rates and satisfaction rates of patients in PSM 12, and the adverse effect rates of patients in the 2 groups within PSM 12 were observed and calculated. Data were statistically analyzed with chi-square test, Fisher's exact probability test, and independent sample
test.
In PSM 3 and 6, the hair loss rates of patients in FUE alone group were significantly higher than those in FUE+rb-bFGF+minoxidil group, respectively (
=70.850, 42.610,
<0.01). In PSM 12, the hair survival rate of patients in FUE+rb-bFGF+minoxidil group was (91.0±2.8)%, which was significantly higher than (80.9±6.9)% in FUE alone group (
=9.665,
<0.01). In PSM 12, 25 patients were very satisfied, 12 patients were fairly satisfied, 10 patients were slightly satisfied, 2 patients were not satisfied, and 1 patient was very unsatisfied in FUE alone group; 42 patients were very satisfied, 5 patients were fairly satisfied, and 3 patients were slightly satisfied in FUE+rb-bFGF+minoxidil group. The satisfaction rate of patients in FUE alone group was 74% (37/50), which was significantly lower than 94% (47/50) in FUE+rb-bFGF+minoxidil group (
<0.01). Within PSM 12, compared with those in FUE+rb-bFGF+minoxidil group, the incidence rates of folliculitis, abnormal growth direction, and skin necrosis in transplant site were not obviously changed in FUE alone group (
>0.05), while the incidence of scar in donor site was significantly higher (
<0.05).
Compared with FUE transplantation alone, FUE transplantation combined with rb-bFGF and minoxidil can reduce the hair loss rate, improve the hair survival rate and the satisfaction rate of patients with cicatricial alopecia after FUE transplantation, with less adverse effects, thus are good for cicatricial alopecia treatment.
Rodrigo Lupatini,
Raman Sidhu,
Harshad Patel,
Katia Bichar
PMID: 34125714
DOI:
Abstract
Topical minoxidil is a common medication prescribed for treating hair loss-related problems. Currently a wide range of minoxidil concentrations (2% to 15%) have been prescribed for the topical treatment of hair loss, but the majority of minoxidil solutions contain potential skin irritating inactive ingredients such as propylene glycol and high amounts of alcohol that may cause undesirable side effects. In order to minimize these side effects, FOAMIL, a propylene glycol-free and alcohol-reduced foam vehicle, was developed to compound minoxidil solutions of varying dosages. Since long-term use of this drug is necessary to maintain the clinical results, the objective of this study was to conduct a 180-day bracketed validated stability-indicating study of four compounded minoxidil solutions (2%, 5.5%, 6%, 15%) in FOAMIL. The samples were prepared by mixing the minoxidil with an appropriate amount of FOAMIL without any heating or filtration process. The obtained preparations were packaged into 100-mL foamer bottles before sending out for physicochemical analyses at pre-determined time points (days; 0, 30, 60, 90, 120, 150, and 180) and antimicrobial effectiveness testing to thirdparty independent analytical laboratories. Our results showed that the strength of all minoxidil solutions remained within the United States Pharmacopeia specification (90% to 110%) for 180 days. There were no significant changes in pH measurements and physical stability (color, odor, precipitation). Antimicrobial effectiveness of the preservative system also met the United States Pharmacopeia requirements at the end of the 180-day stability study for all concentrations. Based on the U.S. Food and Drug Administration's guidance on bracketed study design, the findings of this study show that any concentration of minoxidil at or between 2% to 5.5% and 6% to 15% in FOAMIL can be considered stable for at least 180 days when stored at ambient condition.
Soo Hee Lee,
Seong-Ho Ok,
Dawon Kang,
Hyun-Jin Kim,
Seung Hyun Ahn,
Sung Il Bae,
Ji-Yoon Kim,
Eun-Jin Kim,
Sunmin Kim,
Yeran Hwag,
Ju-Tae Sohn
PMID: 34100376
DOI:
10.4149/gpb_2021012
Abstract
We examined the effect of endothelium and lipid emulsion on vasodilation induced by minoxidil at a toxic dose and determined the underlying mechanism. The effects of endothelial denudation, NW-nitro-L-arginine methyl ester (L-NAME), methylene blue, 1H-[1,2,4]oxadiazolo[4,3-a] quinoxalin-1-one (ODQ), and glibenclamide, alone or in combination, on minoxidil-induced vasodilation in endothelium-intact rat aorta were examined. Additionally, the effects of lipid emulsion on minoxidil-induced membrane hyperpolarization and minoxidil concentration were examined. The vasodilatory effects of minoxidil at the toxic dose were higher in endothelium-intact aorta than in endothelium-denuded aorta. L-NAME, methylene blue, ODQ, and glibenclamide attenuated minoxidil-induced vasodilation of endothelium-intact rat aorta. Combined treatment with L-NAME and glibenclamide almost eliminated minoxidil-induced vasodilation. However, lipid emulsion pretreatment did not significantly alter minoxidil-induced vasodilation. Lipid emulsion did not significantly alter minoxidil-induced membrane hyperpolarization and minoxidil concentration. Overall, minoxidil-induced vasodilation is mediated by ATP-sensitive potassium channels and pathways involving nitric oxide and guanylate cyclase.
Paradi Mirmirani,
Jennifer Fu
PMID: 33651080
DOI:
10.1001/jama.2020.19313
Abstract
A Villani,
G Fabbrocini,
J Ocampo-Candiani,
A Ruggiero,
S S Ocampo-Garza
PMID: 33660357
DOI:
10.1111/jdv.17216
Abstract
Topical minoxidil has been used for many years as treatment for different hair disorders. Even though it is an effective therapy, many patients show poor compliance due to the cosmesis, cost and side-effects. During the last few years, low-dose oral minoxidil has proven to be an alternative for patients with alopecia. We performed a literature search including all the articles that used oral minoxidil as a primary treatment in various hair diseases in order to evaluate the efficacy and safety of low-dose oral minoxidil as an alternative to topical minoxidil. Androgenetic alopecia was the most common studied condition, but others included telogen effluvium, tractional alopecia, postchemotherapy-induced alopecia, monilethrix, loose anagen hair syndrome, alopecia areata and scarring alopecias (frontal fibrosing alopecia and lichen planopilaris). Larger randomized comparative studies including standardized objective measurements should be done in order to clarify the best treatment protocol, including dosage and treatment duration. Oral minoxidil has proven to be a successful and well-tolerated alternative for patients with hair loss, including those with poor adherence to other therapies. Different dosing regimens have been utilized in scarring and non-scarring alopecia, varying from 0.25 to 5 mg daily. Higher doses have not been studied in men or women. Available literature suggests women require lower doses, from 0.25 to 2.5 mg daily, while men require higher doses for maximal efficacy, from 1.25 to 5 mg a day.
Debraj Shome,
Rinky Kapoor,
Komal Doshi,
Ghanshyam Patel,
Sapna Vadera,
Vaibhav Kumar
PMID: 33864424
DOI:
10.1111/jocd.14154
Abstract
Sergio Vañó-Galván,
Rodrigo Pirmez,
Angela Hermosa-Gelbard,
Óscar M Moreno-Arrones,
David Saceda-Corralo,
Rita Rodrigues-Barata,
Juan Jimenez-Cauhe,
Wei L Koh,
Janina E Poa,
Rebekka Jerjen,
Lara Trindade de Carvalho,
Jared Marc John,
Corina I Salas-Callo,
Colombina Vincenzi,
Lu Yin,
Kristen Lo-Sicco,
Anna Waskiel-Burnat,
Michela Starace,
Jose Luis Zamorano,
Pedro Jaén-Olasolo,
Bianca Maria Piraccini,
Lidia Rudnicka,
Jerry Shapiro,
Antonella Tosti,
Rodney Sinclair,
Bevin Bhoyrul
PMID: 33639244
DOI:
10.1016/j.jaad.2021.02.054
Abstract
The major concern regarding the use of low-dose oral minoxidil (LDOM) for the treatment of hair loss is the potential risk of systemic adverse effects.
To describe the safety of LDOM for the treatment of hair loss in a large cohort of patients.
Retrospective multicenter study of patients treated with LDOM for at least 3 months for any type of alopecia.
A total of 1404 patients (943 women [67.2%] and 461 men [32.8%]) with a mean age of 43 years (range 8-86) were included. The dose of LDOM was titrated in 1065 patients, allowing the analysis of 2469 different cases. The most frequent adverse effect was hypertrichosis (15.1%), which led to treatment withdrawal in 14 patients (0.5%). Systemic adverse effects included lightheadedness (1.7%), fluid retention (1.3%), tachycardia (0.9%), headache (0.4%), periorbital edema (0.3%), and insomnia (0.2%), leading to drug discontinuation in 29 patients (1.2%). No life-threatening adverse effects were observed.
Retrospective design and lack of a control group.
LDOM has a good safety profile as a treatment for hair loss. Systemic adverse effects were infrequent and only 1.7% of patients discontinued treatment owing to adverse effects.
Takeshi Fukumoto,
Rie Fukumoto,
Elizabeth Magno,
Masahiro Oka,
Chikako Nishigori,
Nobuyuki Horita
PMID: 33631058
DOI:
10.1111/dth.14916
Abstract
Existing guidelines form no consensus for alopecia areata (AA) treatment due to the absence of a universal standard treatment and arbitrary selection of reference arms in randomized control trials (RCTs). The aim is to identify the best treatment and to rank treatments using systematic review and network meta-analysis. Data were extracted by the two investigators independently. Odds ratio (OR) of treatment success rate was pooled using the frequentist weighted least squares approach to random-model network meta-analysis. RCTs providing data of treatment success rate from PubMed, EMBASE, Web of Science, and manual search were included. About 54 RCTs consisting of 49 treatments and 3149 patients were included. Pentoxifylline plus topical corticosteroids had the highest treatment success rate compared with "no treatment," followed by pentoxifylline alone, topical calcipotriol plus narrowband ultraviolet radiation B phototherapy, topical calcipotriol, intralesional corticosteroids, systemic corticosteroids, minoxidil plus topical corticosteroids, topical bimatoprost, psoralen ultraviolet radiation A phototherapy, and tofacitinib. Even with the network meta-analysis, the best treatment because of independent loops and wide confidence intervals could not be identified. Treatment options above may be reasonable strategies, but further comparison is required.
A Waśkiel-Burnat,
M Kołodziejak,
M Sikora,
A Stochmal,
A Rakowska,
M Olszewska,
L Rudnicka
PMID: 33630354
DOI:
10.1111/jdv.17187
Abstract
Alopecia areata is the third most common cause of dermatology consultations in children but the treatment of paediatric alopecia areata remains challenging. A systematic review of the literature about the treatment of alopecia areata in children (≤18 years old) was performed on 11 May 2020 by searching the PubMed, Scopus and EBSCO databases. The terms used for the search were: 'alopecia areata', 'alopecia totalis' or 'alopecia universalis' combined with 'paediatric', 'children' or 'childhood'. A total of 89 articles were included in final evaluation. The most commonly assessed treatment options in paediatric alopecia areata were topical immunotherapy (response rate in monotherapy: 54%; 187/345) intralesional glucocorticosteroids (75%; 211/280), systemic glucocorticosteroids (73%; 102/140), and anthralin (42%; 31/74). Topical glucocorticosteroids (81%; 35/43), systemic Janus kinase (JAK) inhibitors (90%; 27/30), topical calcineurin inhibitors (42%; 8/19), topical JAK inhibitors (65%; 11/17), PUVA therapy (56%; 9/16) and 308-nm excimer laser (77%; 10/13) were also evaluated. Additionally, evaluation in smaller numbers of paediatric patients included methotrexate (100%; 10/10), topical minoxidil (44%; 4/9) and cyclosporine (83%; 5/6). There were limited data considering children with alopecia areata treated with azathioprine, hydroxychloroquine, topical sildenafil, topical prostaglandin analogues, fractional carbon dioxide laser, leflunomide, mesalazine, apremilast, dupilumab, ustekinumab, efalizumab, botulinum toxin, and compound glycyrrhizin. On the basis of the limited data available glucocorticosteroids (systemic, intralesional or topical) and JAK inhibitors (systemic or topical) may be considered the best documented and most effective treatment options in alopecia areata in children. There are no sufficient paediatric data to compare treatment safety and relapse rates in these therapeutic modalities.
Santo Raffaele Mercuri,
Giovanni Paolino,
Matteo Riccardo Di Nicola,
Laura Vollono
PMID: 33806169
DOI:
10.3390/medicina57040311
Abstract
: female androgenetic alopecia (FAGA) is a common cause of non-scarring alopecia in women, affecting approximately 40% of women by age 50, bearing a significant psychosocial burden on affected patients. Platelet-rich plasma (PRP) has been widely investigated as a potential effective treatment for several dermatological conditions, including male androgenetic alopecia (MAGA). However, few studies have been conducted focusing on the use of PRP in FAGA. The aim of this review was to identify reports that investigated the use of PRP for the treatment of FAGA.
: Electronic databases of MEDLINE, EMBASE, and Cochrane Central Register of Controlled Trials (CENTRAL) from inception to September 2020 have been searched using different combinations of the following terms: "androgenetic alopecia," "FAGA," "female pattern hair loss," "platelet-rich fibrin," "platelet-rich plasma," and "PRP".
: Eight (
= 8) clinical studies consistent with our research were identified. A total of 197 subjects has been enrolled in the included studies. All of them were adult female patients (mean age: 38.9) affected by female pattern hair loss. PRP is a well-tolerated procedure which showed promising results in males-only and mixed populations of AGA patients. PRP showed to produce high levels of satisfaction and improvement in the quality of life in patients affected by FAGA. In the light of this evidence, PRP may be proposed in patients who did not respond or did not tolerate topical minoxidil, as well as in combination with topical and oral treatments.